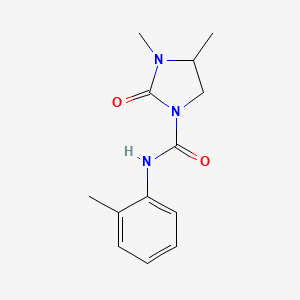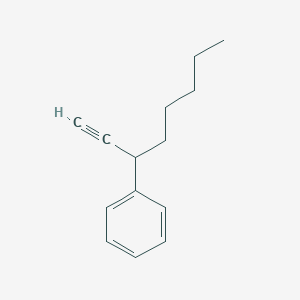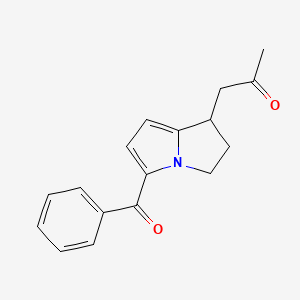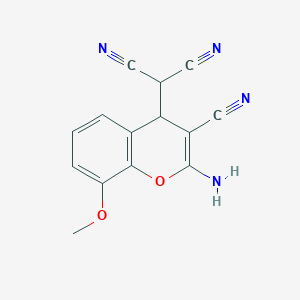
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. . The presence of multiple functional groups, such as amino, cyano, and methoxy, makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile typically involves a multicomponent reaction. One common method includes the reaction of salicylaldehyde, malononitrile, and a suitable amine under basic conditions . The reaction is often catalyzed by bases such as imidazole or pentamethyldiethylenetriamine (PMDTA) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the chromene ring.
Industrial Production Methods
The use of environmentally friendly catalysts and solvent-free conditions can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic effects on various cell lines.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4H-chromen-4-yl phosphonates
- 2-amino-3-cyano-4H-chromen-4-yl phosphine oxides
- 2-amino-4H-chromenes
Uniqueness
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity . This structural variation can lead to different pharmacological properties compared to other similar compounds.
Properties
CAS No. |
89770-21-8 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)propanedinitrile |
InChI |
InChI=1S/C14H10N4O2/c1-19-11-4-2-3-9-12(8(5-15)6-16)10(7-17)14(18)20-13(9)11/h2-4,8,12H,18H2,1H3 |
InChI Key |
MHJKVBKNJXTABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C(C2C(C#N)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


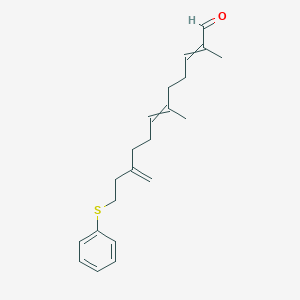
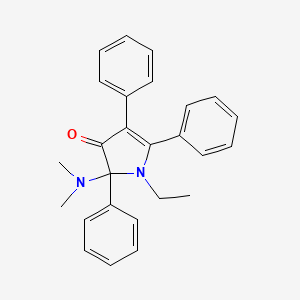
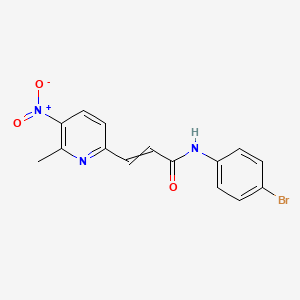
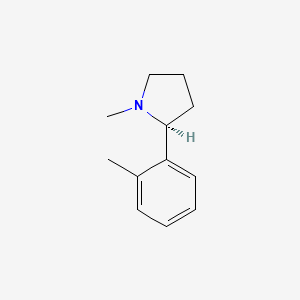


![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
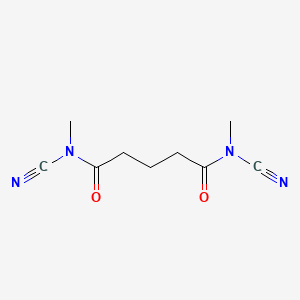
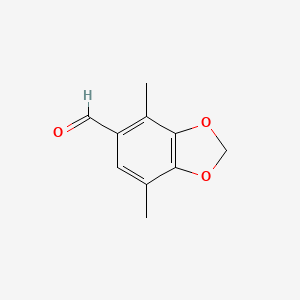
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
